molecular formula C24H40O5 B1468322 Cholic-24-13C acid CAS No. 52886-36-9

Cholic-24-13C acid

Cat. No. B1468322
CAS RN: 52886-36-9
M. Wt: 409.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-HFINQHRVSA-N
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Description

Cholic-24-13C acid is a bile acid used for the treatment of bile acid synthesis disorders due to single enzyme defects and as an adjunctive treatment of peroxisomal disorders with disrupted liver function . It is a major primary bile acid produced in the liver and usually conjugated with glycine or taurine . The empirical formula is 13CC23H40O5 .


Synthesis Analysis

An improved synthesis of 24-13C-labeled bile acids has been achieved using formyl derivatives of bile acids and a modified lead tetraacetate procedure . The formylated bile acids were degraded by lead tetraacetate and lithium chloride to formylated 23-chloronorcholanes in 72-83% yield . Formylated 23-chloronorcholanes were converted to nitriles in dimethylformamide, which were then hydrolyzed to obtain C-24 labeled bile acids in yield of 80-90% of labeled sodium cyanide used .


Molecular Structure Analysis

The molecular weight of Cholic-24-13C acid is 409.56 . The InChI key is BHQCQFFYRZLCQQ-HFINQHRVSA-N .


Chemical Reactions Analysis

The formylated bile acids were degraded by lead tetraacetate and lithium chloride to formylated 23-chloronorcholanes . These were then converted to nitriles in dimethylformamide, which were subsequently hydrolyzed to obtain C-24 labeled bile acids .


Physical And Chemical Properties Analysis

Cholic-24-13C acid is a solid substance . Its melting point is 200-201 °C (lit.) .

Scientific Research Applications

Metabolic Tracer Studies

Cholic-24-13C acid: is a valuable tool for metabolic tracer studies due to its stable carbon-13 isotope label at the 24th carbon position. This stability allows for precise tracking of bile acid metabolism without the radiation hazards associated with other isotopic labels . It’s particularly useful in clinical investigations involving infants, pregnant women, and the general population.

Synthesis of Labeled Bile Acids

The compound serves as a key intermediate in the synthesis of labeled bile acids. An improved synthesis method using formyl esters and a modified lead tetraacetate procedure has been developed, which results in higher yield and purer products . This advancement is significant for producing 24-13C labeled bile acids more efficiently and cost-effectively.

Clinical Diagnostic Standards

In clinical diagnostics, Cholic-24-13C acid is used as an internal standard for the quantification of cholic acid via gas chromatography or liquid chromatography-mass spectrometry (GC- or LC-MS) . This application is crucial for accurate measurement of bile acid concentrations in biological samples.

Study of Bile Acid Kinetics

The isotopically labeled form of cholic acid is instrumental in studying bile acid kinetics. It helps in understanding the dynamics of bile acid circulation within the body, which is essential for diagnosing and treating bile acid-related disorders .

Research on Bile Acid Metabolism

Cholic-24-13C acid: aids in researching the metabolic pathways of bile acids. It’s used to investigate the transformation of primary bile acids like cholic acid into secondary bile acids by intestinal microbiota . This research has implications for understanding gastrointestinal diseases and metabolic conditions.

Development of Therapeutic Agents

The compound’s role in the synthesis of labeled bile acids also extends to the development of therapeutic agents. By understanding bile acid metabolism, researchers can design drugs that modulate this pathway to treat diseases like dyslipidemia and other metabolic disorders .

Nutritional Studies

In nutritional science, Cholic-24-13C acid can be used to study the effects of diet on bile acid metabolism. For instance, it can help assess how different dietary components influence the production and transformation of bile acids in the body .

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheet .

Future Directions

The use of compounds labeled with stable isotopes as metabolic tracers has gained importance in clinical investigation . The development of an efficient synthesis to maximize the use of starting material and to lower the cost of synthesis by simplifying the procedure would reduce the cost of 13C-labeled bile acids for clinical application .

properties

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1/i21+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQCQFFYRZLCQQ-HFINQHRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholic-24-13C acid

CAS RN

52886-36-9
Record name Cholic acid, 24-C-13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052886369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHOLIC ACID, 24-C-13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z5T260AYI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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